1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a methoxyphenyl group and a chloropropyl group attached to a piperazine ring, which is further stabilized as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions. For example, 2-methoxyphenyl chloride can react with piperazine to form 1-(2-methoxyphenyl)piperazine.
Attachment of the Chloropropyl Group: The chloropropyl group is introduced by reacting 1-(2-methoxyphenyl)piperazine with 1,3-dichloropropane under basic conditions.
Formation of the Dihydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can yield quinones or carboxylic acids.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating receptor binding and neurotransmitter activity.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxyphenyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the chloropropyl group but shares the methoxyphenyl moiety.
4-(3-Chloropropyl)piperazine: Lacks the methoxyphenyl group but contains the chloropropyl moiety.
1-(2-Methoxyphenyl)-4-(2-chloroethyl)piperazine: Similar structure but with a different alkyl chain length.
Uniqueness
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is unique due to the combination of the methoxyphenyl and chloropropyl groups, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in research and industry.
Properties
IUPAC Name |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUKQRNKBUFTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21279-77-6 |
Source
|
Record name | 21279-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.